molecular formula C24H25FN4O3S B2881187 4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1049375-64-5

4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2881187
CAS RN: 1049375-64-5
M. Wt: 468.55
InChI Key: CVIHGBWCWPKOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25FN4O3S and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key structural component of this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole, a key structural component of this compound, suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

properties

IUPAC Name

4-fluoro-N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3S/c1-32-21-9-7-20(8-10-21)28-12-14-29(15-13-28)22(30)11-6-19-16-33-24(26-19)27-23(31)17-2-4-18(25)5-3-17/h2-5,7-10,16H,6,11-15H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIHGBWCWPKOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.